Metabotropic Glutamate Receptor (mGluR) Selectivity: trans-ACPD vs. cis-ACPD
The trans-isomer of 1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a key derivative, demonstrates a 12-fold greater potency for activating metabotropic glutamate receptors (mGluRs) compared to its affinity for ionotropic NMDA receptors. In contrast, the cis-isomer (cis-ACPD) is 30-fold more potent at displacing NMDA receptor binding than at stimulating mGluR-mediated phosphoinositide hydrolysis [1]. This indicates a stark stereochemical divergence in receptor subtype targeting.
| Evidence Dimension | Receptor Selectivity (mGluR vs. NMDA) |
|---|---|
| Target Compound Data | trans-ACPD: 12-fold more potent at mGluR vs. NMDA |
| Comparator Or Baseline | cis-ACPD: 30-fold more potent at NMDA vs. mGluR |
| Quantified Difference | Opposing selectivity profiles; cis-ACPD preferentially targets NMDA receptors, trans-ACPD preferentially targets mGluRs. |
| Conditions | In vitro rat brain tissue assays measuring phosphoinositide hydrolysis (mGluR) and [3H]CGS-19755 binding (NMDA). |
Why This Matters
For neuroscientists probing glutamatergic signaling, selecting the trans isomer (and its derivatives) is essential for isolating mGluR-mediated effects, as the cis isomer's confounding ionotropic activity leads to distinct and undesirable excitotoxic outcomes.
- [1] Schoepp DD, et al. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. J Neurochem. 1991 May;56(5):1789-96. View Source
